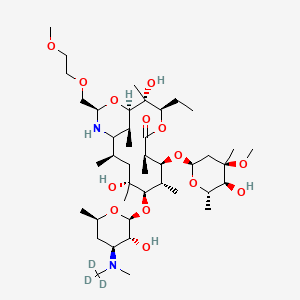
1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired cyclobutane ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to form an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions with proteins and enzymes. These interactions can influence the compound’s biological activity and its role in metabolic pathways.
Comparison with Similar Compounds
1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane derivatives: These compounds share the cyclobutane ring structure but differ in their substituents.
Hydroxyethyl-substituted compounds: These compounds have a hydroxyethyl group but may have different core structures.
Carboxylic acids: These compounds contain a carboxylic acid group but may have different ring systems or substituents. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-4(8)7(6(10)11)2-5(9)3-7/h4,8H,2-3H2,1H3,(H,10,11) |
InChI Key |
GFIVXRIHYQOZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC(=O)C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)


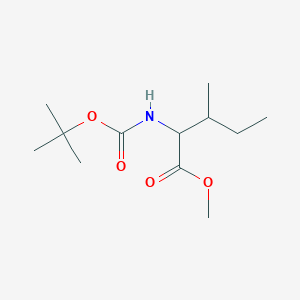


![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
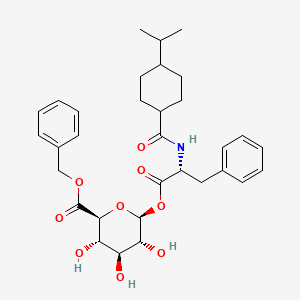
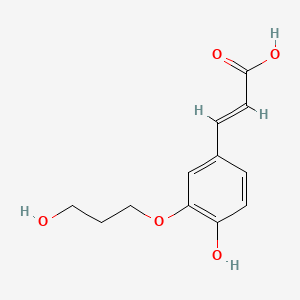
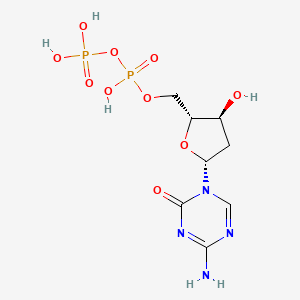

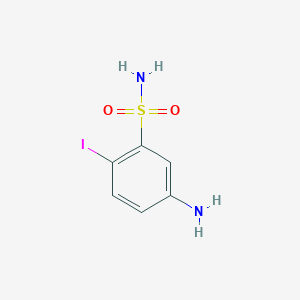
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
